molecular formula C21H36N2O2 B8199945 (4R,4'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)

(4R,4'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)

Cat. No.: B8199945
M. Wt: 348.5 g/mol
InChI Key: IOKIVQBMWOEBIM-HOTGVXAUSA-N
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Description

(4R,4’R)-2,2’-(Cycloheptane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) is a complex organic compound characterized by its unique cycloheptane core and two dihydrooxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4’R)-2,2’-(Cycloheptane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) typically involves the following steps:

    Formation of the Cycloheptane Core: The cycloheptane core can be synthesized through a series of cyclization reactions starting from linear precursors.

    Introduction of Dihydrooxazole Rings: The dihydrooxazole rings are introduced via a cyclization reaction involving appropriate precursors such as amino alcohols and carboxylic acids.

    Final Coupling: The final step involves coupling the cycloheptane core with the dihydrooxazole rings under specific conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(4R,4’R)-2,2’-(Cycloheptane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Substitution reactions can replace specific atoms or groups within the compound with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

(4R,4’R)-2,2’-(Cycloheptane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may have potential as a ligand in biochemical assays or as a probe in molecular biology studies.

    Medicine: Research may explore its potential as a therapeutic agent or as a component in drug delivery systems.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4R,4’R)-2,2’-(Cycloheptane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (4R,4’R)-2,2’-(Cyclohexane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole): Similar structure but with a cyclohexane core instead of cycloheptane.

    (4R,4’R)-2,2’-(Cyclopentane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole): Similar structure but with a cyclopentane core.

Uniqueness

The uniqueness of (4R,4’R)-2,2’-(Cycloheptane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) lies in its cycloheptane core, which may impart distinct chemical and physical properties compared to its cyclohexane and cyclopentane analogs. These properties could include differences in ring strain, conformational flexibility, and reactivity, making it a valuable compound for specific applications.

Properties

IUPAC Name

(4R)-4-tert-butyl-2-[1-[(4R)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]cycloheptyl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N2O2/c1-19(2,3)15-13-24-17(22-15)21(11-9-7-8-10-12-21)18-23-16(14-25-18)20(4,5)6/h15-16H,7-14H2,1-6H3/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKIVQBMWOEBIM-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2(CCCCCC2)C3=NC(CO3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1COC(=N1)C2(CCCCCC2)C3=N[C@@H](CO3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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